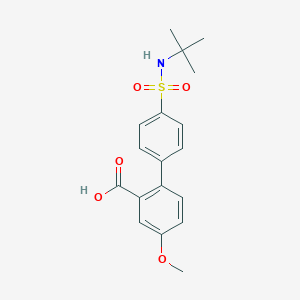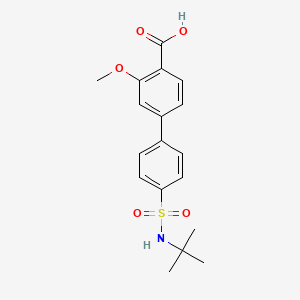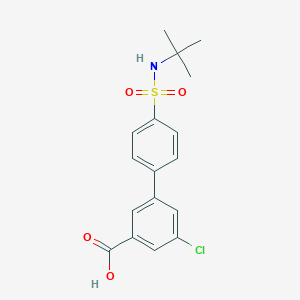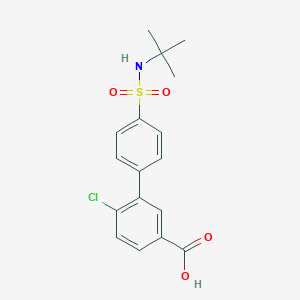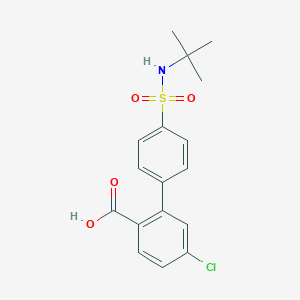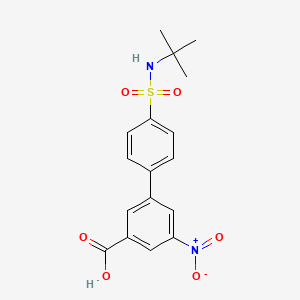
3-(4-t-Butylsulfamoylphenyl)-5-nitrobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-t-Butylsulfamoylphenyl)-5-nitrobenzoic acid (3-t-BuS-5-NBP) is an organic compound that falls under the category of nitrobenzoic acid derivatives and is widely used in scientific research. It is a highly reactive compound that is used to synthesize various other compounds and has a wide range of applications in research.
Applications De Recherche Scientifique
3-t-BuS-5-NBP is a versatile compound that has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various other compounds, such as 4-t-Butylsulfamoylphenyl-5-nitrobenzoates, which are used as inhibitors of enzymes. It is also used as a starting material for the synthesis of other nitrobenzoic acid derivatives with potential therapeutic applications. Furthermore, 3-t-BuS-5-NBP has been used in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.
Mécanisme D'action
The exact mechanism of action of 3-t-BuS-5-NBP is not fully understood, but it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It is also believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-t-BuS-5-NBP are not fully understood, but it is believed to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. It has also been shown to scavenge reactive oxygen species and prevent oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-t-BuS-5-NBP has several advantages for use in laboratory experiments. It is a highly reactive compound that can be easily synthesized in a two-step process. It is also relatively inexpensive and readily available. However, it has some limitations, such as its low solubility in water and its tendency to form insoluble salts with some metals.
Orientations Futures
There are several potential future directions for 3-t-BuS-5-NBP research. For example, further research could be conducted to determine its exact mechanism of action and its potential therapeutic applications. Additionally, research could be conducted on its potential use as a catalyst in organic reactions and its potential to form stable complexes with other compounds. Finally, research could be conducted to determine its potential toxicity and its potential to interact with other drugs or compounds.
Méthodes De Synthèse
3-t-BuS-5-NBP can be synthesized in a two-step process. The first step involves the reaction of 4-t-Butylsulfamoylphenol with nitrobenzene in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction yields 3-(4-t-Butylsulfamoylphenyl)-5-nitrobenzene, which is then oxidized with aqueous hydrogen peroxide to form 3-(4-t-Butylsulfamoylphenyl)-5-nitrobenzoic acid.
Propriétés
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-17(2,3)18-26(24,25)15-6-4-11(5-7-15)12-8-13(16(20)21)10-14(9-12)19(22)23/h4-10,18H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKBOZMLMIYFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-T-Butylsulfamoylphenyl)-5-nitrobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







